![molecular formula C20H14O2 B135641 Benz[a]anthracene-7-acetic Acid CAS No. 20316-12-5](/img/structure/B135641.png)

Benz[a]anthracene-7-acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

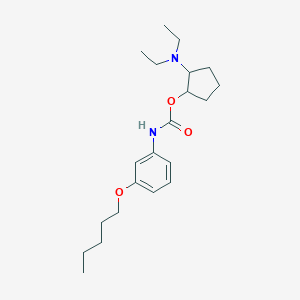

Benz[a]anthracene-7-acetic Acid is a derivative of Benz[a]anthracene, which is a polycyclic aromatic hydrocarbon with the chemical formula C18H12 . It is produced during incomplete combustion of organic matter . Benz[a]anthracene is one of the carcinogenic constituents of tobacco smoke .

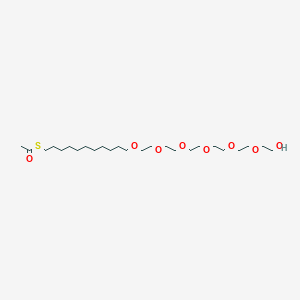

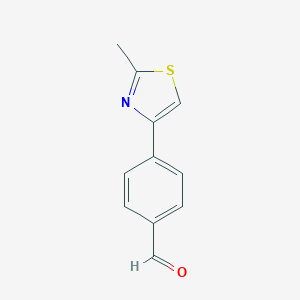

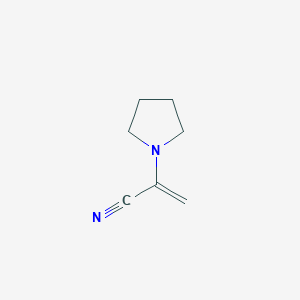

Molecular Structure Analysis

The molecular structure of Benz[a]anthracene-7-acetic Acid consists of 20 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The compound has a molecular weight of 286.3 g/mol .

Chemical Reactions Analysis

The chemical reactions involving Benz[a]anthracene-7-acetic Acid are complex and involve various intermediates . The compound is a moderately stable product formed by a variety of unstable free radicals or ionic precursors .

Physical And Chemical Properties Analysis

Benz[a]anthracene-7-acetic Acid has a molecular weight of 286.3 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 418 .

Wissenschaftliche Forschungsanwendungen

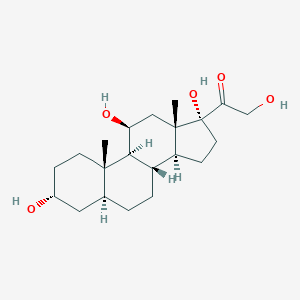

Experimental Carcinogenesis and Cortisone Interaction Experimental research has explored the carcinogenic potential of various hydrocarbons, including benz[a]anthracene, in the oral cavity and submandibular salivary glands, observing the effects of cortisone on carcinogenesis. Studies utilized benz[a]anthracene among other hydrocarbons to induce malignant tumors in hamster cheek pouches, highlighting its efficacy in tumor induction. This research contributes to understanding the complex interactions between chemical carcinogens and corticosteroid effects on tumor development and progression (Sabes, Chaudhry, & Gorlin, 1963).

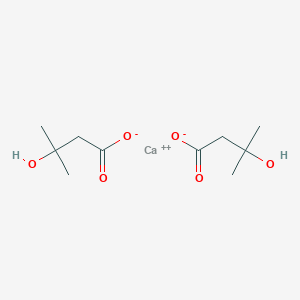

Anthracene Derivatives in Material Chemistry and Medicine Anthracene derivatives, including benz[a]anthracene, play a significant role in material chemistry, photochemistry, and as potential anti-cancerous agents. Their structural properties are leveraged in the development of organic photochemical applications, electronic devices, and DNA cleavage probing tools. The dual nature of anthracene derivatives, acting as beneficial agents in medicinal applications and as carcinogens, underscores the importance of their study in scientific research (Mn & Pr, 2016).

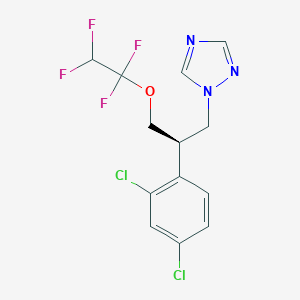

Environmental Impact and PAH Degradation Research into polycyclic aromatic hydrocarbons (PAHs), including benz[a]anthracene, has highlighted their environmental persistence and toxicological impact. Studies on the degradation techniques of PAHs emphasize the necessity for efficient and environmentally friendly methods to mitigate their harmful effects on human health and the ecosystem. This includes exploring the potential risks posed by individual PAH compounds in various environments and developing strategies for their removal (Ukiwe et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-benzo[a]anthracen-7-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKUXZMLVIOBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513948 |

Source

|

| Record name | (Tetraphen-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz[a]anthracene-7-acetic Acid | |

CAS RN |

20316-12-5 |

Source

|

| Record name | (Tetraphen-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.